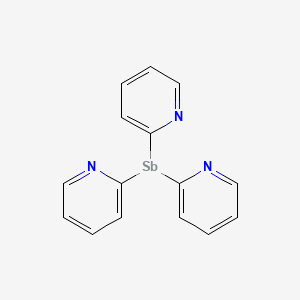
(Tri-2-pyridyl)stibine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tri-2-pyridyl)stibine is a chemical compound that features a central antimony atom bonded to three 2-pyridyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tri-2-pyridyl)stibine typically involves the reaction of antimony trichloride with 2-pyridyl lithium or 2-pyridyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
SbCl3+3C5H4N−Li→(C5H4N)3Sb+3LiCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
(Tri-2-pyridyl)stibine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(III) center to antimony(I) or antimony(0) species.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) complexes, while substitution reactions can produce a variety of organoantimony compounds with different ligands.
科学研究应用
(Tri-2-pyridyl)stibine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism by which (Tri-2-pyridyl)stibine exerts its effects is primarily through its ability to coordinate with metal centers. The pyridyl groups act as electron donors, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal complex, making it useful in catalysis and other applications.
相似化合物的比较
Similar Compounds
Stibine (SbH3): A simple hydride of antimony, used in the synthesis of other antimony compounds.
Triphenylstibine (Sb(C6H5)3): Another organoantimony compound with three phenyl groups instead of pyridyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ): A related compound with a triazine core and three pyridyl groups.
Uniqueness
(Tri-2-pyridyl)stibine is unique due to its specific combination of antimony and pyridyl groups, which confer distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and catalysis, where it can stabilize metal centers and facilitate a wide range of chemical reactions.
属性
CAS 编号 |
64011-26-3 |
|---|---|
分子式 |
C15H12N3Sb |
分子量 |
356.04 g/mol |
IUPAC 名称 |
tripyridin-2-ylstibane |
InChI |
InChI=1S/3C5H4N.Sb/c3*1-2-4-6-5-3-1;/h3*1-4H; |
InChI 键 |
SUVDSFYQXZVMSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)[Sb](C2=CC=CC=N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


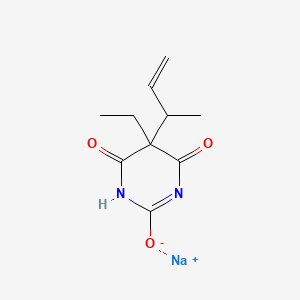

![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)

![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)



![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
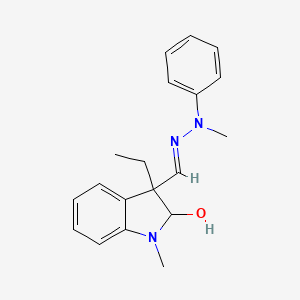

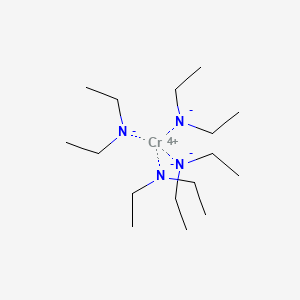
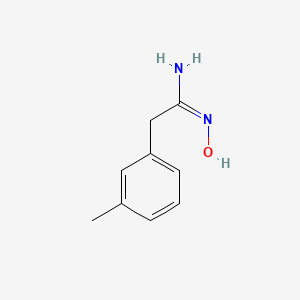
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
